m-PEG2-azide

Beschreibung

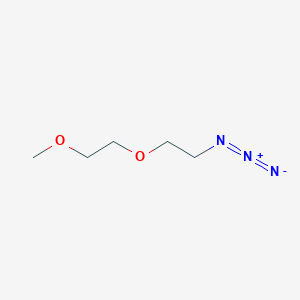

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azido-2-(2-methoxyethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZFVNIVMSPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89485-61-0 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89485-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201212327 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89485-61-0 |

Source

|

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG2-azide in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG2-azide has emerged as a cornerstone bifunctional linker in the field of biochemistry, enabling the precise construction of complex biomolecular architectures. Its structure, featuring a short, hydrophilic di-ethylene glycol (PEG) spacer and a terminal azide group, offers a versatile handle for bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the core applications of this compound, including bioconjugation, the development of Antibody-Drug Conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data on reaction parameters, and visual diagrams of key workflows and signaling pathways are presented to facilitate its practical implementation in research and drug development.

Introduction to this compound

This compound, with the chemical formula C5H11N3O2, is a chemical reagent characterized by a methoxy-terminated di-ethylene glycol chain and a reactive azide (-N3) group.[1] The short PEG spacer enhances aqueous solubility and provides flexibility, which can be crucial for mitigating steric hindrance in bioconjugation reactions.[2] The azide moiety is the key functional group, enabling highly specific and efficient covalent bond formation through "click chemistry" reactions.[3]

The primary utility of this compound stems from its participation in two main classes of bioorthogonal reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.[3] The reaction is driven by the release of ring strain, obviating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[5]

The triazole ring formed in both reactions is exceptionally stable under a wide range of biochemical conditions, including resistance to hydrolysis, oxidation, and enzymatic degradation.[6]

Core Applications in Biochemistry

The unique properties of this compound make it a valuable tool in several key areas of biochemistry and drug development.

Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound serves as a heterobifunctional linker to connect proteins, peptides, nucleic acids, or small molecules that have been functionalized with a complementary alkyne group. This enables the synthesis of novel probes, assays, and therapeutic agents. The high efficiency and specificity of click chemistry ensure high yields of the desired conjugate with minimal side products.[4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. In a common strategy, the antibody is first modified to introduce an alkyne group, and the drug is functionalized with an azide. The this compound linker can be incorporated on either the payload or a carrier molecule that is then attached to the antibody. The PEG component can improve the pharmacokinetic profile of the ADC.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound is frequently used as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.[3][8] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficacy of the PROTAC.[8][9]

Quantitative Data Presentation

The efficiency and kinetics of bioconjugation reactions involving this compound are crucial for experimental design and optimization. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

Table 1: Typical Reaction Parameters for CuAAC and SPAAC

| Parameter | CuAAC with this compound | SPAAC with this compound |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Reaction Temperature | 25°C | 4 - 37°C |

| Typical Yield | >95% | >95% |

| Linkage Stability | Highly stable | Highly stable |

Data compiled from multiple sources.[7]

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

| Strained Alkyne | Azide Partner | k₂ (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyl (DBCO) | Benzyl Azide | ~0.1 - 1.0 | [5] |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.15 | [10] |

| DBCO-PEG5 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.18 - 0.37 | [11] |

| DBCO-PEG | p-azidomethyl-L-phenylalanine (pAMF) | ~0.07 (calculated from 7-fold increase over pAzF) | [5] |

Note: The presence of a PEG linker on the alkyne or azide can influence reaction kinetics, in some cases increasing the rate by reducing steric hindrance.[11][12]

Table 3: Influence of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | PEG Linker Length | Effect on Efficacy | Reference |

| Estrogen Receptor α (ERα) | VHL | 12 atoms | Less Effective | [9] |

| Estrogen Receptor α (ERα) | VHL | 16 atoms | More Effective | [9] |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | < 4 PEG units | Impaired Binding | [8] |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units | Unimpaired Binding | [8] |

| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No Apparent Activity | [9] |

| TANK-binding kinase 1 (TBK1) | VHL | > 12 atoms | Robust Degradation | [9] |

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound.

Materials:

-

Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis membrane)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and this compound. A 2 to 10-fold molar excess of the azide is typically used.

-

Add the copper(I)-stabilizing ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.

-

Add the CuSO₄ stock solution. The final copper concentration is typically between 50 µM and 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Quench the reaction by adding a chelating agent such as EDTA (final concentration ~5 mM) if desired.

-

Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted reagents and the copper catalyst.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne-functionalized biomolecule with this compound.

Materials:

-

Strained alkyne (e.g., DBCO)-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Purification system (e.g., SEC column, dialysis membrane)

Procedure:

-

In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule and this compound. A 5 to 20-fold molar excess of the azide is often used to ensure efficient conjugation.

-

Gently mix the reaction and incubate at the desired temperature (typically between 4°C and 37°C) for 0.5-2 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or by following the disappearance of the DBCO absorbance at ~309 nm.

-

Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for bioconjugation using this compound.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

- 1. This compound, 215181-61-6 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The 'Click' Revolution: An In-depth Technical Guide to Azide Compounds in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, offering a powerful and efficient toolkit for the construction of complex molecular architectures. Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes the use of highly reliable, selective, and high-yield reactions that operate under mild, often biocompatible, conditions. At the heart of this revolutionary approach lies the versatile and energetic azide functional group, a cornerstone of the most prominent click reactions. This technical guide provides a comprehensive exploration of click chemistry with a focus on azide compounds, detailing the core principles, reaction mechanisms, quantitative data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Principles of Click Chemistry

Click chemistry is defined by a set of stringent criteria that ensure its broad applicability and robustness.[1][2] These reactions are characterized by:

-

High Yields: Reactions proceed to completion or near completion, simplifying purification.

-

Stereospecificity: The reaction geometry is well-defined, leading to a single, predictable product isomer.

-

Broad Scope: The reaction is tolerant of a wide range of functional groups, enabling its use with complex molecules.

-

Simple Reaction Conditions: Reactions are often performed in benign solvents, including water, at or near room temperature and are insensitive to oxygen and water.[2]

-

Readily Available Starting Materials: The building blocks for click reactions are typically easy to synthesize or commercially available.

-

Simple Product Isolation: Byproducts are minimal and easily removed, often without the need for chromatography.

The azide-alkyne cycloaddition has emerged as the quintessential click reaction, providing a highly efficient method for forming a stable triazole linkage.[3]

The Workhorse of Click Chemistry: Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction in this class. While the thermal reaction requires elevated temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted versions has propelled it to the forefront of chemical ligation techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[1] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4]

The mechanism of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The copper catalyst acts as a template, bringing the two reactants into close proximity and lowering the activation energy of the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[6] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[]

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy for the reaction with an azide, allowing it to proceed rapidly under physiological conditions.

Quantitative Data Presentation

The efficiency of click reactions can be quantified and compared to aid in the selection of the most appropriate method for a given application.

Table 1: Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Reaction Rate | Very Fast (k₂ ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[8] | Fast to Moderate (k₂ ≈ 0.06 - 1.0 M⁻¹s⁻¹)[9] |

| Regioselectivity | Exclusively 1,4-disubstituted | Mixture of regioisomers (often close to 1:1) |

| Biocompatibility | Potential cytotoxicity from copper catalyst | Excellent, widely used in living systems[5] |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIBO) |

| Primary Advantage | Fast kinetics and use of small, non-perturbing alkyne tags.[10] | High biocompatibility due to the absence of a catalyst.[10] |

| Primary Disadvantage | Potential for copper toxicity in biological applications.[10] | Slower kinetics and bulkier alkyne partner compared to CuAAC.[10][11] |

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| BCN | ~0.06 - 0.1 | [9] |

| DIBO | ~0.3 - 0.7 | [9] |

| DBCO | ~0.6 - 1.0 | [9] |

| ADIBO (a DBCO derivative) | 0.90 (with primary azide) | [12] |

| BARAC | >1.0 | [13] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.

Table 3: Common Parameters for CuAAC Reactions

| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |

| Copper(I) Source | CuI, CuBr, Cu(I)-NHC complexes | In situ from CuSO₄ + Sodium Ascorbate | [1][14] |

| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [1] |

| Ligand | TBTA, various N-heterocyclic carbenes (NHCs) | THPTA, BTTAA (water-soluble) | [1][11] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [1] |

| Reducing Agent | Sodium Ascorbate, Copper turnings | Sodium Ascorbate | [1][4] |

| Temperature | Room Temp. to 110 °C | Room Temperature | [1] |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [1] |

| Typical Yields | >90% | Near-quantitative | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in a research setting.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

-

Reagent Preparation:

-

Dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O 1:1, DMF, or DMSO).

-

Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

-

If using a ligand, prepare a stock solution of the ligand (e.g., TBTA in DMSO/t-BuOH or THPTA in H₂O).

-

-

Reaction Setup:

-

To a reaction vessel, add the solution of the azide and alkyne.

-

Add the copper(II) sulfate solution (typically 1-5 mol%).

-

If a ligand is used, add the ligand solution (typically in a 1:1 to 5:1 ligand-to-copper ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

-

Reaction Initiation and Monitoring:

-

Add the sodium ascorbate solution (typically 5-10 mol% or in excess) to initiate the reaction.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

-

Reagent Preparation:

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5]

-

Prepare a stock solution of the cyclooctyne reagent (e.g., DBCO-PEG-biotin) in a biocompatible solvent such as DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the cyclooctyne stock solution. A 2- to 20-fold molar excess of the cyclooctyne reagent is typically used.[5]

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and concentrations.

-

-

Purification of the Labeled Protein:

-

Remove the excess unreacted cyclooctyne reagent using a desalting column, dialysis, or spin filtration, depending on the size of the protein.

-

-

Characterization:

-

Confirm the successful labeling of the protein by methods such as SDS-PAGE (which may show a mobility shift), mass spectrometry (to detect the mass increase), or functional assays (e.g., fluorescence imaging if a fluorescent cyclooctyne was used).

-

Application in Drug Discovery: A Workflow Overview

Click chemistry has become an indispensable tool in drug discovery, facilitating lead generation, optimization, and the development of targeted drug delivery systems.[15][16]

This workflow highlights how the modularity of click chemistry allows for the rapid generation of diverse compound libraries for high-throughput screening.[17] Identified "hits" can then be readily optimized by systematically varying the azide and alkyne building blocks to explore the structure-activity relationship (SAR). Furthermore, click chemistry is instrumental in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are at the forefront of modern therapeutic development.

Conclusion

Click chemistry, with azide-alkyne cycloadditions at its core, has provided a paradigm shift in how chemists approach the synthesis of complex molecules. The reliability, efficiency, and biocompatibility of these reactions have made them invaluable tools across numerous scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, mechanisms, and practical considerations of click chemistry with azide compounds is essential for harnessing its full potential to accelerate innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. csmres.co.uk [csmres.co.uk]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG2-azide

This guide provides comprehensive technical information on methoxy-polyethylene glycol (2)-azide (m-PEG2-azide), a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a PEG linker that features a terminal azide group. This azide moiety is a bio-orthogonal handle, meaning it does not react with native biological functionalities, ensuring specific ligation to a complementary alkyne-containing molecule through "click chemistry".[1] The short polyethylene glycol chain enhances solubility and reduces steric hindrance during conjugation.[1]

The chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₁₁N₃O₂ | [2][3][4][5][6] |

| Molecular Weight | 145.16 g/mol | [2][3][5][6] |

| CAS Number | 215181-61-6 | [2][4][5] |

| Appearance | Colorless oil / Liquid | [5] |

| Purity | Typically >95% to >98% | [2][4] |

| Solubility | Soluble in Chloroform (Sparingly), Acetone (Slightly), DCM, THF, acetonitrile, DMF, and DMSO | [3][5] |

| Storage Temperature | 2-8°C or -20°C | [3][4] |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to participate in click chemistry reactions. This makes it a valuable tool for covalently linking molecules in a highly efficient and specific manner.[7]

-

Bioconjugation: It is used for labeling and modifying biomolecules such as proteins and oligonucleotides.[7] The reaction's biocompatibility allows it to be performed in aqueous buffers and even in living cells.[7]

-

Antibody-Drug Conjugates (ADCs): The linker is employed in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody.[2]

-

PROTACs Development: this compound serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]

-

Surface Modification: The azide group can be used to functionalize surfaces of nanoparticles and other biomaterials to attach specific ligands or molecules.

The azide group is stable under most reaction conditions and highly selective, which is advantageous when other sensitive functional groups are present.[8][9]

Experimental Protocols and Methodologies

This compound is primarily used in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][9]

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound using a copper catalyst.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[10][11]

-

Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[11]

-

Copper-chelating ligand: THPTA or TBTA stock solution (e.g., 100 mM in water or DMSO)[10]

-

Purification system (e.g., spin desalting columns or dialysis)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2 to 10-fold molar excess of this compound.

-

Add Ligand and Copper: Add the chelating ligand (e.g., THPTA) to the mixture, followed by the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[11]

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[10][11]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours.[1][10] Protect the reaction from light.[10]

-

Purification: Upon completion, remove the excess reagents and catalyst using a spin desalting column or through dialysis against a suitable buffer.

This protocol is ideal for applications in living cells or where copper toxicity is a concern.[1] It utilizes a strained alkyne, such as DBCO or BCN.

Materials:

-

Azide-functionalized protein (prepared using a suitable NHS ester to target lysine residues)[1]

-

Strained alkyne reagent (e.g., DBCO-functionalized molecule)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Purification system

Procedure:

-

Prepare the Protein: Ensure the azide-functionalized protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[1]

-

Add Strained Alkyne: Add a 2 to 5-fold molar excess of the DBCO- or BCN-containing reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C overnight. The reaction kinetics can vary based on the specific strained alkyne used.

-

Purification: Purify the resulting protein conjugate using standard methods like size exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, 215181-61-6 | BroadPharm [broadpharm.com]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 9. Azide | BroadPharm [broadpharm.com]

- 10. confluore.com [confluore.com]

- 11. jenabioscience.com [jenabioscience.com]

m-PEG2-azide CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG2-azide (1-azido-2-(2-methoxyethoxy)ethane), a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 215181-61-6

Systematic Name: 1-azido-2-(2-methoxyethoxy)ethane

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N₃O₂ | |

| Molecular Weight | 145.16 g/mol | |

| Physical Form | Colorless oil | [1] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |

Synthesis and Characterization

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-(2-methoxyethoxy)ethanol. The first step is the conversion of the terminal hydroxyl group to a good leaving group, typically a mesylate. The second step is the nucleophilic substitution of the mesylate with an azide ion.

Step 1: Mesylation of 2-(2-methoxyethoxy)ethanol

In a typical procedure, 2-(2-methoxyethoxy)ethanol is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath. A base, commonly triethylamine (TEA) or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature and then allowed to warm to room temperature. The resulting 2-(2-methoxyethoxy)ethyl methanesulfonate is then purified.

Step 2: Azidation

The purified mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is heated (e.g., to 60-80 °C) to facilitate the Sₙ2 reaction. After completion, the this compound product is isolated by extraction and purified, typically by column chromatography.

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a strong, sharp absorption band around 2100 cm⁻¹, which is indicative of the azide (-N₃) asymmetric stretching vibration. The spectrum would also show C-O-C stretching vibrations for the ether linkages and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the PEG chain (multiplets between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the methoxy carbon (around 59 ppm), the carbons of the PEG backbone (typically between 69 and 72 ppm), and a distinct signal for the carbon attached to the azide group at approximately 51 ppm.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol describes the conjugation of this compound to a peptide containing a propargylglycine (Pra) residue.

Materials:

-

This compound

-

Pra-containing peptide (e.g., Ac-Gly-Pra-Gly-NH₂)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the Pra-containing peptide in PBS.

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in order:

-

PBS to a final reaction volume of 200 µL.

-

20 µL of the 10 mM peptide stock solution (final concentration: 1 mM).

-

3 µL of the 100 mM this compound stock solution (final concentration: 1.5 mM, 1.5 equivalents).

-

4 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

-

2 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).

-

-

Vortex the mixture gently.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 50 mM).

-

Vortex the tube gently and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

The resulting PEGylated peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow for CuAAC Conjugation

Caption: Workflow for the CuAAC conjugation of this compound to a peptide.

Application in PROTAC Development

This compound is a valuable linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG component enhances solubility and can influence the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Signaling Pathway: BRD4 Degradation by a PROTAC

A PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) typically consists of a BRD4-binding moiety (e.g., JQ1) and an E3 ligase-recruiting ligand (e.g., for VHL or Cereblon), connected by a linker that can be synthesized using this compound.

Mechanism of Action:

-

The PROTAC simultaneously binds to BRD4 and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.

-

This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.

-

The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

-

The PROTAC is released and can catalytically induce the degradation of more BRD4 molecules.[2]

BRD4 Degradation Pathway via a VHL-recruiting PROTAC

Caption: Mechanism of BRD4 degradation induced by a VHL-recruiting PROTAC.

Supplier Information

This compound is commercially available from various suppliers. Pricing and purity can vary, so it is advisable to consult the respective company websites for the most current information.

| Supplier | Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | >95% | Available in various quantities. |

| BroadPharm | >98% | Offers a range of PEG linkers. |

| MedChemExpress | >98% | Specializes in research chemicals and biochemicals. |

| Thermo Fisher Scientific | >95% | A major supplier of laboratory reagents. |

| Conju-Probe | Not specified | Provides bioconjugation reagents. |

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery, bioconjugation, and materials science. This in-depth technical guide explores the fundamental principles of CuAAC, providing a detailed examination of its mechanism, kinetics, and practical application. By offering a comprehensive overview of the reaction's core tenets, this guide aims to empower researchers to effectively harness the power of this remarkable transformation.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] Unlike its thermal counterpart, which often requires elevated temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds with a remarkable rate acceleration of 10⁷ to 10⁸, exclusively affording the 1,4-isomer.[2]

The catalytic cycle, widely accepted to proceed through a dinuclear copper intermediate, is the key to the reaction's efficiency and selectivity.[1][3] The currently understood mechanism involves the following key steps:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex from a terminal alkyne and a Cu(I) source.[2]

-

Coordination of the Azide: The azide then coordinates to a second copper center, bringing it into proximity with the activated alkyne.

-

Cycloaddition: A six-membered copper metallacycle intermediate is formed, which then undergoes ring contraction.[2]

-

Protonolysis and Product Release: The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst.[3]

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data on Reaction Performance

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, solvent, and the nature of the azide and alkyne substrates. The following tables summarize key quantitative data to guide reaction optimization.

Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |

| Typical Reactant Conc. | >10 µM | Can be higher to achieve reasonable reaction times |

| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5) |

| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications |

Table adapted from BenchChem (2025).[4]

Yields of 1,4-Disubstituted 1,2,3-Triazoles from Natural Product Derivatives

This table demonstrates the versatility of the CuAAC reaction with various substrates. The reaction involves ethyl 2-azidoacetate and terminal alkynes derived from natural products.

| Entry | Alkyne Derived From | Product Yield (%) |

| 1 | Carvacrol | 75 |

| 2 | Thymol | 80 |

| 3 | Eugenol | 65 |

| 4 | Vanillin | 50 |

| 5 | Isovanillin | 70 |

Data sourced from SciELO (2021).[5][6]

Effect of Ligands and Solvents on Reaction Rate

The choice of ligand and solvent significantly impacts the reaction kinetics. The following data shows the observed second-order specific activities for the reaction of benzyl azide and phenylacetylene under different conditions.

| Ligand | Solvent (70% organic co-solvent, 20% H₂O, 10% DMSO) | Observed Second-Order Specific Activity (M⁻¹s⁻¹) |

| 7 (a "mixed" ligand) | DMSO | ~120 |

| 7 | NMP | ~80 |

| 7 | DMF | ~70 |

| 7 | Acetonitrile | ~10 |

| 7 | THF | <5 |

Data adapted from Presolski, et al. (2011).[7] Note: Ligand 7 in the original paper is a tris(heterocyclemethyl)amine containing a mixture of triazolyl and benzimidazoyl components. NMP is N-methylpyrrolidone, and DMF is N,N-dimethylformamide.

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of CuAAC. Below are representative protocols for both a general synthesis and a bioconjugation application.

General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and ethyl 2-azidoacetate.[6]

Materials:

-

Terminal alkyne (1.0 mmol)

-

Ethyl 2-azidoacetate (1.1 mmol)

-

tert-Butyl alcohol

-

Water

-

Sodium ascorbate (0.1 mmol in 300 µL of water)

-

Copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water)

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

To a suitable reaction vessel, add the terminal alkyne (1.0 mmol) and ethyl 2-azidoacetate (1.1 mmol).

-

Add a 1:1 mixture of tert-butyl alcohol and water (4 mL).

-

Add the sodium ascorbate solution.

-

Add the copper(II) sulfate pentahydrate solution to initiate the reaction.

-

Stir the reaction mixture vigorously at room temperature (25 ± 3 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

-

Upon completion, extract the reaction mixture with dichloromethane (50 mL).

-

Wash the organic layer with water (3 x 30 mL).

-

Dry the combined organic phases over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Protocol for Protein Bioconjugation

This protocol provides a general method for conjugating an azide-modified small molecule to an alkyne-modified protein.[4]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing small molecule stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein with buffer to the desired final concentration (e.g., 25-50 µM).

-

Add the azide-containing small molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let the premix stand for a few minutes.

-

Add the catalyst premix to the protein-azide mixture. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 37°C to increase the rate, if the protein is stable at that temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

-

Once the reaction is complete, purify the protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a CuAAC bioconjugation reaction.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a powerful and versatile tool in the modern chemist's arsenal. Its high efficiency, exquisite regioselectivity, and broad functional group tolerance have made it indispensable for the rapid and reliable construction of complex molecular architectures. A thorough understanding of its underlying principles, as detailed in this guide, is paramount for its successful application and for driving innovation in drug discovery, chemical biology, and materials science.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Core Principles of SPAAC

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioconjugation and drug development, prized for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1] This reaction is a cornerstone of bioorthogonal chemistry, a field that focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes.[2]

The primary driving force behind SPAAC is the significant ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[1] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed efficiently at physiological temperatures and pH, eliminating the need for the copper catalysts often required in traditional "click chemistry," which can be toxic to cells.[1][3] The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they do not typically engage in side reactions with endogenous biological molecules.[1][3]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this process, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole linkage.[1] The high energy of the strained alkyne ensures a rapid reaction rate, making it suitable for a wide range of applications where reaction kinetics are critical.[2]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a crucial factor in its application, especially in time-sensitive biological experiments. The kinetics are typically second-order and are influenced by several factors, including the specific structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[1][4] Various cyclooctyne derivatives have been developed to enhance reaction rates and improve solubility and stability.

Below is a summary of second-order rate constants for commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application. Please note that rates can vary based on the specific azide, solvent, and other reaction conditions.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | 0.1 - 1.0 | High reactivity, widely used for biomolecule labeling.[3][5] |

| Dibenzoazacyclooctyne | DIBAC | ~1.0 | High reactivity.[6] |

| Biarylazacyclooctynone | BARAC | >1.0 | Exceptionally fast kinetics, suitable for in vivo imaging.[2][5] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 | Fast kinetics, often used for protein labeling and nanoparticle functionalization.[5][7] |

| Difluorinated cyclooctyne | DIFO | Up to 60 | Dramatically increased reaction rates due to electron-withdrawing fluorine groups.[5][8] |

| trans-Cyclooctene | TCO | ~1.2 x 10⁻³ | Moderate reaction rates, suitable for long-term cell monitoring.[6] |

Studies have also shown that reaction conditions significantly impact SPAAC kinetics. For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[4][9] Higher pH values generally increase reaction rates, though this can be buffer-dependent.[4] The presence of a PEG linker on a DBCO-modified antibody has been shown to enhance reaction rates by approximately 31%.[4]

Experimental Protocols

General Protocol for Labeling an Azide-Containing Protein with a DBCO-Functionalized Molecule

This protocol describes a general method for labeling a protein that has been metabolically or synthetically functionalized to contain an azide group with a DBCO-functionalized molecule, such as a fluorescent dye.

Materials:

-

Azide-containing protein in a suitable buffer (e.g., PBS, HEPES).

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) dissolved in a compatible solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

-

Analytical tools for monitoring the reaction (e.g., LC-MS, SDS-PAGE).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO at a concentration of 1-10 mM.

-

Ensure the azide-containing protein is at a known concentration in the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the azide-containing protein.

-

Add the reaction buffer to achieve the desired final reaction concentration.

-

Add the DBCO-functionalized molecule stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your protein, typically below 10% (v/v).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, purify the labeled protein from the excess unreacted DBCO-functionalized molecule using a suitable method such as size-exclusion chromatography or dialysis.

-

Protocol for Synthesis of a PROTAC via SPAAC

This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) by conjugating an azide-functionalized E3 ligase ligand (e.g., pomalidomide-C5-azide) to a DBCO-functionalized ligand for a target protein.[10]

Materials:

-

Pomalidomide-C5-azide

-

DBCO-functionalized target protein ligand (e.g., with a PEG linker)

-

Anhydrous DMSO or DMF

-

Preparative HPLC system for purification

Procedure:

-

Dissolve Reactants:

-

Reaction:

-

In a clean, dry vial, combine equimolar amounts of the Pomalidomide-C5-azide and the DBCO-functionalized ligand solutions.[10]

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 4-24 hours. The reaction can be monitored by LC-MS to determine completion.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product using preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Applications in Drug Development

SPAAC has emerged as a powerful tool in various stages of drug development, from target identification and validation to the creation of novel therapeutic modalities.

-

Targeted Drug Delivery: SPAAC is instrumental in developing targeted drug delivery systems.[7][] For instance, by metabolically labeling tumor cells with azide groups, drug carriers modified with cyclooctynes can be specifically targeted to these cells through in vivo SPAAC reactions.[7]

-

Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of SPAAC makes it ideal for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.

-

PROTACs and Molecular Glues: As detailed in the protocol above, SPAAC facilitates the efficient synthesis of PROTACs and other multi-functional molecules designed to modulate protein-protein interactions or induce protein degradation.[10]

-

Molecular Imaging and Diagnostics: SPAAC enables the labeling of biomolecules with imaging agents (e.g., fluorescent dyes, radioisotopes) for in vivo tracking and diagnostic applications.[7][12] This is crucial for understanding drug distribution, target engagement, and disease progression.

Visualizations

Caption: The general mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: A typical experimental workflow for labeling a protein using SPAAC.

Caption: Signaling pathway for targeted drug delivery using SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 3. vectorlabs.com [vectorlabs.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. What is SPAAC? | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG2-azide for the covalent modification of proteins. This two-step methodology first introduces a bioorthogonal azide group onto the protein of interest, which can then be selectively targeted with an alkyne- or cyclooctyne-containing molecule through "click chemistry." This powerful and versatile strategy is widely employed for various applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound and Click Chemistry

This compound is a bifunctional linker that contains a methoxy-terminated polyethylene glycol (PEG) spacer and a reactive azide group. The PEG spacer enhances solubility and reduces steric hindrance during conjugation. The azide group is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for highly specific ligation to a complementary alkyne-containing molecule via click chemistry.[1]

The most common forms of click chemistry used for protein labeling are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[1][2]

Experimental Workflows

The overall workflow for protein labeling using this compound involves two main stages: functionalization of the protein with the azide group, followed by the click chemistry reaction to conjugate the molecule of interest.

Quantitative Data Summary

The efficiency of protein labeling is influenced by several factors. The following tables provide typical quantitative parameters for the labeling of a generic IgG antibody.

Table 1: Parameters for Azide Functionalization of Protein

| Parameter | Typical Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[3] |

| Molar Excess of this compound-NHS | 10-20 fold | The optimal ratio may need to be determined empirically for each protein.[1] |

| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH.[3] |

| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation does not necessarily increase the degree of labeling.[1][3] |

| Quenching Agent | 50-100 mM Tris-HCl | Optional step to stop the reaction.[1] |

| Expected Degree of Labeling (DOL) | 2-8 azides per antibody | Can be controlled by adjusting the molar excess of the labeling reagent.[3] |

| Labeling Efficiency | 20-50% | Percentage of the this compound-NHS that is covalently attached to the protein.[3] |

Table 2: Parameters for Click Chemistry Reactions

| Parameter | CuAAC | SPAAC |

| Molar Excess of Alkyne/Cyclooctyne | 5-10 fold | 2-5 fold |

| Catalyst | 1 mM CuSO₄, 1 mM Sodium Ascorbate, 0.1 mM Ligand (e.g., TBTA) | None |

| Incubation Time | 1-4 hours at room temperature | 1-12 hours at room temperature or 37°C |

| Incubation Temperature | Room Temperature | Room Temperature or 37°C |

Experimental Protocols

Protocol 1: Azide Functionalization of Protein with this compound-NHS Ester

This protocol describes the initial labeling of a protein by targeting primary amines (lysine residues and the N-terminus) with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[1]

-

Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[1]

-

Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound-NHS ester.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule (e.g., dye, biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper ligand (e.g., TBTA)

-

DMSO

Procedure:

-

Reagent Preparation:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.[1]

-

Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the labeled protein using dialysis or a desalting column to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-functionalized protein

-

Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

-

PBS buffer, pH 7.4

-

DMSO

Procedure:

-

Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule in PBS buffer.

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.[1]

-

Purification: Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.[1]

Click Chemistry Reaction Pathways

The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the method of choice for live-cell imaging and in vivo studies due to the cytotoxicity of the copper catalyst used in CuAAC.

Conclusion

The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. The initial amine-reactive step allows for the introduction of a bioorthogonal azide handle, which can then be specifically targeted using either copper-catalyzed or strain-promoted click chemistry. This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.[1]

References

Application Notes and Protocols for the Use of m-PEG2-azide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[1] m-PEG2-azide is a short, flexible, and hydrophilic linker containing two ethylene glycol units and a terminal azide group. This azide functionality makes it an ideal building block for the modular synthesis of PROTACs using highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

These application notes provide detailed protocols and guidance for the use of this compound in the synthesis of PROTACs, with a specific focus on the generation of a BRD4-targeting PROTAC as a representative example.

Core Concepts: The Role of this compound in PROTAC Assembly

The synthesis of a PROTAC using this compound typically involves a convergent approach where the POI ligand and the E3 ligase ligand are independently functionalized with complementary reactive groups. The this compound linker can be readily incorporated into either the POI ligand or the E3 ligase ligand, which is then "clicked" to its counterpart functionalized with a terminal alkyne.

The primary advantages of using this compound in PROTAC synthesis include:

-

Efficiency and High Yield: The CuAAC reaction is known for its high efficiency and yields, simplifying the synthesis and purification of the final PROTAC molecule.[3]

-

Modularity: The click chemistry approach allows for the rapid and straightforward assembly of diverse PROTAC libraries by combining different alkyne-functionalized POI ligands with azide-functionalized E3 ligase ligands (or vice-versa).

-

Improved Physicochemical Properties: The short PEG chain enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability, crucial for biological activity.

Signaling Pathway: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene expression, including key oncogenes like c-MYC.[4] By degrading BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the signaling pathway affected by a BRD4-targeting PROTAC.

Caption: A BRD4-targeting PROTAC recruits an E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of c-MYC and inhibition of cancer cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol describes the synthesis of a representative BRD4-targeting PROTAC by coupling an alkyne-functionalized JQ1 derivative with an azide-functionalized pomalidomide derivative using this compound as a component of the linker.

Materials:

-

Alkyne-functionalized JQ1

-

Pomalidomide-PEG2-azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Preparation of Reactants:

-

Synthesize or procure alkyne-functionalized JQ1 and pomalidomide-PEG2-azide. Ensure both starting materials are of high purity.

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using TBTA, prepare a stock solution in DMF or DMSO.

-

-

CuAAC Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve alkyne-functionalized JQ1 (1.0 equivalent) and pomalidomide-PEG2-azide (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

-

If using a ligand, add TBTA (0.1-0.3 equivalents).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

-

Initiation and Monitoring of the Reaction:

-

Add the CuSO₄·5H₂O stock solution (0.1 equivalents) to the reaction mixture, followed by the freshly prepared sodium ascorbate stock solution (0.5-1.0 equivalent).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR (¹H and ¹³C).

-

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, characterization, and biological evaluation of a PROTAC synthesized using this compound.

References

Application Notes and Protocols for m-PEG2-azide Click Chemistry Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: m-PEG2-azide is a versatile bifunctional linker molecule widely used in bioconjugation, drug delivery, and materials science.[1][2] It features a short, hydrophilic di-ethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and a terminal azide group.[2] This azide moiety serves as a bio-orthogonal handle, meaning it does not react with native biological functionalities, ensuring specific conjugation.

This compound is a key reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and specific under mild, often aqueous conditions.[3][4] It can participate in the two primary forms of azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.[5][6] This reaction is known for its high yields and regioselectivity, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide due to the release of ring strain.[8][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and biological systems.[3][8]

These characteristics make this compound an invaluable tool for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), surface modification, and fluorescent labeling of biomolecules.[1][10]

Signaling and Experimental Workflow Diagrams

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to a molecule containing a terminal alkyne.

Materials and Reagents:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvents: Anhydrous, degassed Dimethylformamide (DMF) or a buffer system (e.g., PBS, pH 7.4).[11] For biomolecules, aqueous buffers are preferred.[12]

-

Quenching solution (optional): 0.5 M Tris-HCl, pH 8.0

-

Purification supplies: Desalting columns, dialysis tubing, or HPLC system

Stock Solution Preparation:

-

This compound: Prepare a 10 mM stock solution in DMSO or water.[13]

-

Alkyne-Molecule: Dissolve in reaction buffer (e.g., PBS) to a desired concentration (e.g., 1-5 mg/mL for proteins).[10]

-

Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[13][14]

-

Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. This solution oxidizes readily and must be prepared fresh immediately before use. [14][15]

-

Ligand (THPTA): Prepare a 100-200 mM stock solution in deionized water.[13][14]

Step-by-Step Experimental Procedure:

-

In a reaction tube, combine the alkyne-functionalized molecule with a 2-5 fold molar excess of the this compound stock solution.[16]

-

Add the THPTA ligand solution to the reaction mixture to a final concentration of 0.1-2 mM.[3][17] Vortex gently.

-

Add the CuSO₄ solution to a final concentration of 1 mM.[3] Vortex gently. The final concentration of copper can range from 0.1 to 1 mM.

-

Degas the mixture by bubbling with an inert gas like argon or nitrogen for 30-60 seconds to remove oxygen, which can cause oxidation of the Cu(I) catalyst.[12][15]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18] The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.

-

Protect the reaction from light and incubate at room temperature for 1-4 hours.[3] For less reactive substrates, incubation can be extended overnight.[15]

-

(Optional) Quench the reaction by adding a quenching buffer to consume any unreacted reagents.[3]

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.[11][19]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials and Reagents:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.

-

Organic co-solvent (if needed): DMSO or DMF.

-

Purification supplies: Desalting columns, dialysis tubing, or HPLC system.

Stock Solution Preparation:

-

This compound: Prepare a 10 mM stock solution in the reaction buffer or DMSO.

-

Strained Alkyne-Molecule: Dissolve the molecule (e.g., DBCO-protein) in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[10]

Step-by-Step Experimental Procedure:

-

In a reaction tube, add the solution of the strained alkyne-functionalized molecule.

-

Add the this compound stock solution to the tube. A molar excess of 5-20 fold of the azide is typically used to ensure efficient conjugation.[10]

-

If a co-solvent like DMSO was used for the stock solutions, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of biomolecules.[10]

-